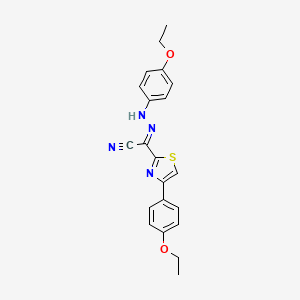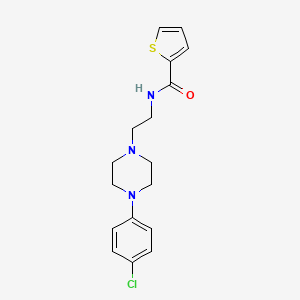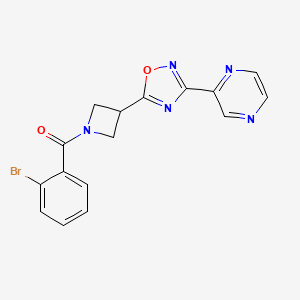
(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that belongs to the class of thiazole derivatives. It has been synthesized and studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of the compound.
Biochemical and Physiological Effects:
((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. Another advantage is its potential use as a precursor for the synthesis of other thiazole derivatives with potential biological activities. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder its further development for use in scientific research.
Orientations Futures
There are several future directions for the study of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide. One direction is to further elucidate the mechanism of action of the compound. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, further studies on the compound's potential use as a fluorescent probe for the detection of metal ions may lead to the development of new diagnostic tools.
Méthodes De Synthèse
The synthesis of ((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves the reaction of 4-ethoxyaniline and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with cyanogen bromide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
((2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide has been studied for its potential use in scientific research applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a precursor for the synthesis of other thiazole derivatives with potential biological activities.
Propriétés
IUPAC Name |
(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-26-17-9-5-15(6-10-17)20-14-28-21(23-20)19(13-22)25-24-16-7-11-18(12-8-16)27-4-2/h5-12,14,24H,3-4H2,1-2H3/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHTWGSKHKALPB-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxyanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dioxothian-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2814509.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)


![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)
![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2814532.png)